3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride
Overview
Description
3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride: is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of isoxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This compound is primarily used in organic synthesis and pharmaceutical research due to its reactive acyl chloride group.
Scientific Research Applications
Chemistry: 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactive acyl chloride group makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. It can be used to introduce the 3-(3,5-Dimethylisoxazol-4-yl)propanoyl moiety into molecules, which may enhance their biological activity or pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties.
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H315-H318-H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338+P310-P332+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle the compound safely.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetyl-lysine-mimetic bromodomain ligands, which are involved in the regulation of gene expression by binding to acetylated histones . This interaction suggests that this compound may influence chromatin structure and gene transcription.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . These effects indicate that this compound can significantly influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as an inhibitor of bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in regulating gene expression . By binding to BRD4, this compound disrupts the interaction between BRD4 and acetylated histones, leading to changes in gene expression. Additionally, it has been shown to inhibit PARP1, an enzyme involved in DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and at temperatures between 2-8°C Its long-term effects on cellular function have not been extensively studied
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could potentially cause toxic or adverse effects. For example, compound DDT26, a derivative of this compound, demonstrated significant anti-proliferative activity against breast cancer cells at specific concentrations
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as bromodomain-containing proteins and PARP1, influencing metabolic flux and metabolite levels . The exact metabolic pathways and the role of cofactors in these processes require further elucidation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride typically involves the chlorination of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux until the evolution of gas ceases, indicating the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems to ensure the reaction proceeds efficiently and safely. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The acyl chloride group in 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
3-(3,5-Dimethylisoxazol-4-yl)propanoic acid: from hydrolysis.
3-(3,5-Dimethylisoxazol-4-yl)propanol: from reduction.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is exploited in various chemical transformations and in the synthesis of biologically active compounds.
Molecular Targets and Pathways: In biological systems, the compound can modify proteins and other biomolecules by acylating nucleophilic functional groups such as amines and thiols. This modification can alter the activity, stability, or localization of the target molecules, thereby influencing cellular pathways and processes.
Comparison with Similar Compounds
3-(3,5-Dimethylisoxazol-4-yl)propanoic acid: The parent acid of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride.
3-(3,5-Dimethylisoxazol-4-yl)propanol: The reduced form of the compound.
4-Isoxazolepropanoyl chloride, 3,5-dimethyl-: A structural isomer with similar reactivity.
Uniqueness: this compound is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of a wide range of compounds, including pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDWGRIZQAVFKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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